molecular formula C21H24Cl2N2O2S B12147221 N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B12147221
M. Wt: 439.4 g/mol
InChI Key: FWFXWIIIOSUTDF-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a benzothiophene core, substituted with a dichlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The dichlorophenyl group and morpholine ring are likely involved in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibacterial agent with a similar morpholine ring structure.

    Sulfentrazone: A herbicide with a dichlorophenyl group.

Uniqueness

N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is unique due to its combination of a benzothiophene core with a dichlorophenyl group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24Cl2N2O2S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[3-[(3,4-dichlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H24Cl2N2O2S/c1-13(26)24-21-19(15-4-2-3-5-18(15)28-21)20(25-8-10-27-11-9-25)14-6-7-16(22)17(23)12-14/h6-7,12,20H,2-5,8-11H2,1H3,(H,24,26)

InChI Key

FWFXWIIIOSUTDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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